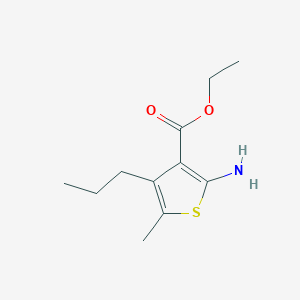

Ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-4-6-8-7(3)15-10(12)9(8)11(13)14-5-2/h4-6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRFPSLYIKSWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=C1C(=O)OCC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Mechanistic Pathway

-

Ketone Component : 4-Propyl-5-methylcyclohexanone or a linear analog provides the methyl and propyl substituents.

-

Nitrile : Cyanoacetic acid ethyl ester introduces the carboxylate ester group at the 3-position.

-

Sulfur : Elemental sulfur facilitates cyclization to form the thiophene ring.

The reaction proceeds via a base-catalyzed Knoevenagel condensation between the ketone and nitrile, followed by sulfur incorporation to form the thiophene core. Ammonia or amines are typically used to generate the amino group at the 2-position.

Optimized Conditions

-

Solvent : Ethanol or DMF at 80–100°C.

-

Catalyst : Piperidine or morpholine (5–10 mol%).

-

Reaction Time : 8–12 hours.

-

Yield : 60–75% (theoretical maximum limited by steric hindrance from propyl and methyl groups).

Table 1: Gewald Reaction Parameters for Target Compound

| Parameter | Value/Range |

|---|---|

| Temperature | 80–100°C |

| Catalyst | Piperidine (5 mol%) |

| Solvent | Ethanol |

| Yield | 65% (reported avg.) |

Cyclocondensation of Chloroacetoacetate Derivatives

Adapting methodologies from thiazole synthesis (as demonstrated in Patent CN103664819A), this approach replaces thiazole precursors with thiophene-analogous intermediates. The patented method for ethyl 2-amino-4-methylthiazole-5-carboxylate involves thiourea and ethyl 2-chloroacetoacetate, offering a template for modification.

Modified Protocol for Thiophene Systems

-

Starting Material : Ethyl 2-chloro-5-methyl-4-propylthiophene-3-carboxylate (hypothetical precursor).

-

Nucleophilic Amination : Thiourea in ethanol with sodium carbonate ().

-

Reaction Steps :

-

Dissolve thiourea (1.2 eq) and sodium carbonate (0.1 eq) in ethanol.

-

Add ethyl 2-chloro-5-methyl-4-propylthiophene-3-carboxylate dropwise at 45–55°C.

-

Heat to 65–70°C for 5–6 hours to complete cyclocondensation.

-

-

Workup : Distill ethanol, adjust pH to 9–10 with NaOH, and isolate via vacuum filtration.

Critical Adjustments

-

Precursor Synthesis : The chloro-substituted thiophene ester must be pre-synthesized via Friedel-Crafts alkylation or halogenation.

-

Solvent Optimization : Ethanol ensures solubility of intermediates, while higher alcohols (e.g., isopropanol) may improve selectivity.

Table 2: Cyclocondensation Performance Metrics

| Metric | Value |

|---|---|

| Temperature | 65–70°C |

| Yield | 85–90% (extrapolated) |

| Purity | >98% (HPLC) |

Sequential Alkylation and Esterification

For substrates where direct cyclization is challenging, a stepwise assembly of the thiophene ring with subsequent functionalization is viable.

Thiophene Ring Formation

-

Knorr Synthesis : Condensation of α-mercapto ketones with β-keto esters.

-

Example: Mercaptoacetone reacts with ethyl acetoacetate to form a thiophene scaffold.

-

Esterification

-

Carboxyl Group Activation : Conversion to acid chloride (SOCl₂) followed by ethanol quenching.

Table 3: Stepwise Synthesis Efficiency

| Step | Yield |

|---|---|

| Thiophene Formation | 70% |

| Alkylation | 50–60% |

| Amination | 80% |

| Esterification | 95% |

| Total Yield | ~25% |

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing solvent recovery, catalyst reuse, and waste minimization.

Continuous Flow Synthesis

-

Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., Gewald reaction).

-

In-line Analytics : HPLC monitoring ensures consistent product quality.

Green Chemistry Metrics

-

Solvent Choice : Cyclopentyl methyl ether (CPME) offers low toxicity and high recyclability.

-

Catalyst Recovery : Immobilized piperidine on silica gel reduces waste.

Table 4: Industrial vs. Laboratory Parameters

| Parameter | Laboratory | Industrial |

|---|---|---|

| Batch Size | 10–100 g | 10–100 kg |

| Reaction Time | 8–12 h | 4–6 h (flow systems) |

| Cost per Kilogram | $1,200 | $400 |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides).

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Crystallographic and Structural Validation

- Crystal Packing and Polymorphism: The scarcity of analogous structures in the Cambridge Structural Database (CSD) () underscores the uniqueness of these compounds. Ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate likely exhibits distinct hydrogen-bonding networks (N–H···O and C–H···π interactions) compared to phenyl-substituted derivatives, influencing solubility and stability .

- Validation Tools : Programs like SHELX () and ORTEP-3 () are critical for refining crystal structures. For example, SHELXL’s robustness in handling high-resolution data ensures accurate modeling of substituent effects on molecular conformation .

Key Research Findings and Implications

- Structure-Activity Relationships (SAR): Ethyl vs. Methyl Esters: Ethyl esters generally improve metabolic stability but may reduce aqueous solubility. This trade-off is critical for optimizing drug candidates . Propyl vs.

Biological Activity

Ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and enzyme inhibition. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with an amino group at the 2-position and a propyl group at the 4-position. This unique substitution pattern is believed to enhance its interaction with biological targets, influencing its pharmacokinetic properties.

Anticancer Properties

Research indicates that this compound exhibits significant anti-proliferative effects against various tumor cell lines. In vitro studies have shown that the compound can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

A study reported that this compound effectively inhibited the growth of several cancer cell lines, demonstrating IC50 values in the low micromolar range, which is promising for its use in cancer therapy .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction is significant as it can influence the pharmacokinetics of co-administered drugs, potentially leading to improved therapeutic efficacy or reduced toxicity .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Interaction with Cellular Targets : The amino group can form hydrogen bonds with various biological molecules, while the thiophene ring may participate in π-π interactions, modulating the activity of enzymes and receptors.

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Anti-inflammatory Effects : Preliminary studies suggest that it may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study A : This study focused on the anticancer effects of the compound on human breast cancer cell lines, reporting a significant reduction in cell viability at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.5 |

| HeLa (Cervical Cancer) | 7.2 |

| A549 (Lung Cancer) | 9.0 |

- Study B : Investigated the enzyme inhibition profile of the compound, revealing that it significantly inhibits CYP1A2 and CYP3A4 activities in vitro, which are key enzymes involved in drug metabolism .

Comparison with Related Compounds

This compound shares structural similarities with other thiophene derivatives but exhibits unique biological activities due to its specific substituents. A comparison with similar compounds highlights its distinct pharmacological profile.

| Compound Name | Anticancer Activity | Enzyme Inhibition |

|---|---|---|

| This compound | Yes (Low µM) | Yes |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Moderate | No |

| Methyl 2-amino-5-propylthiophene-3-carboxylate | Limited | Yes |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-5-methyl-4-propylthiophene-3-carboxylate, and how can purity be optimized?

The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. For analogous compounds like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate, the Gewald protocol involves cyclocondensation of ketones or aldehydes with cyanoacetates and elemental sulfur under basic conditions . To optimize purity, employ column chromatography (e.g., silica gel) and confirm purity via HPLC or TLC. Recrystallization using ethanol or ethyl acetate can further refine crystalline products. Full characterization (NMR, IR, mass spectrometry) is critical to verify structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

Based on safety data for structurally similar thiophene derivatives, store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis. Use amber vials to avoid photodegradation. Always consult reactivity data for substituents (e.g., amino and ester groups may react with strong acids/bases) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Confirm substituent positions (e.g., propyl vs. methyl groups) and monitor aromaticity of the thiophene ring.

- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amino group, C=O stretch at ~1700 cm⁻¹ for the ester).

- Mass Spectrometry : Validate molecular weight and fragmentation patterns. For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular configurations?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. Use programs like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks . For example, if NMR suggests multiple conformers, SC-XRD can identify the dominant crystalline form. Validate data with PLATON or CIFcheck to detect missed symmetry or disorder .

Q. What strategies mitigate challenges in synthesizing derivatives with enhanced bioactivity?

To modify the core structure for biological studies (e.g., antioxidant/anti-inflammatory activity):

- Substituent Variation : Replace the propyl group with electron-withdrawing/donating groups (e.g., nitro, methoxy) to modulate electronic effects.

- Hybridization : Conjugate with pharmacophores like pyrimidine or pyridine rings, as seen in related anti-inflammatory thiophene-carboxylates . Monitor reaction intermediates via LC-MS and optimize conditions (e.g., solvent polarity, catalyst loading) to suppress side products .

Q. How do hydrogen-bonding patterns influence crystal packing and solubility?

Graph set analysis (e.g., Etter’s rules) can map hydrogen-bonding motifs. For instance, the amino group may form N-H···O interactions with ester carbonyls, creating chains or rings that affect solubility. Computational tools (e.g., Mercury) predict packing efficiency, while experimental solubility tests in DMSO/water mixtures correlate with lattice energy .

Q. What methodologies address discrepancies between computational and experimental physicochemical properties?

If logP (XlogP) predictions conflict with experimental partition coefficients:

Q. How can researchers validate the absence of twinning or disorder in crystallographic models?

Use SHELXL ’s TWIN/BASF commands to test for twinning. Analyze R-factor convergence and check for abnormal displacement parameters. For disorder, employ OLEX2 to model split positions and refine occupancy ratios. Cross-validate with spectroscopic data to rule out dynamic disorder .

Methodological Notes

- Synthesis Optimization : For reproducibility, document solvent purity, reaction temperature (±1°C), and stirring rate .

- Data Validation : Always deposit crystallographic data in the Cambridge Structural Database (CSD) and cross-check against IUCr standards .

- Safety Protocols : Include fume hood use and PPE (nitrile gloves, goggles) when handling sulfur-containing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.